

# Utreloxastat's Impact on Neurofilament Light Chain Biomarkers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

Warren, NJ – This comparison guide provides an objective analysis of **utreloxastat**'s effect on neurofilament light chain (NfL) biomarkers, a key indicator of neuronal damage, in the context of Amyotrophic Lateral Sclerosis (ALS). The guide contrasts **utreloxastat**'s performance with other therapeutic alternatives and presents available experimental data for a comprehensive overview intended for researchers, scientists, and drug development professionals.

# **Executive Summary**

Utreloxastat (formerly PTC857), an investigational oral small molecule inhibitor of 15-lipoxygenase, was evaluated in the Phase 2 CardinALS trial for its efficacy in slowing disease progression in adults with ALS. The trial did not meet its primary or secondary endpoints. While a "modest numerical benefit" and a correlation with lowering plasma NfL were observed, the results were not statistically significant.[1][2][3] Consequently, the development of utreloxastat for ALS has been discontinued.[1][2][3] This guide compares the publicly available data on utreloxastat's effect on NfL with that of other ALS treatments, namely tofersen and masitinib, and discusses the available biomarker data for edaravone.

# **Comparative Analysis of NfL Biomarker Modulation**

The following table summarizes the available quantitative data on the effects of **utreloxastat** and alternative therapies on NfL levels in the context of neurodegenerative diseases.



| Compound     | Mechanism of Action                           | Study<br>Population                                            | Key Findings on<br>NfL Levels                                                                                                                                                       | Statistical<br>Significance                                              |
|--------------|-----------------------------------------------|----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Utreloxastat | 15-Lipoxygenase<br>Inhibitor                  | Adults with ALS<br>(CardinALS<br>Phase 2 Trial)                | Modest numerical benefit in lowering plasma NfL.[1][2] [3]                                                                                                                          | Not Statistically Significant (p=0.52 for primary endpoint)[3]           |
| Tofersen     | Antisense Oligonucleotide targeting SOD1 mRNA | SOD1-ALS patients (VALOR Phase 3 Trial & Open-Label Extension) | Mean reduction<br>of 66% in CSF<br>NfL and 62% in<br>serum NfL over<br>6.5 months.[4][5]                                                                                            | Statistically Significant (p=0.017 for sNfL reduction at 5 months)[4][5] |
| Masitinib    | Tyrosine Kinase<br>Inhibitor                  | Preclinical EAE<br>model (model for<br>neuroinflammatio<br>n)  | 43% reduction in<br>serum NfL at 50<br>mg/kg/day and<br>60% reduction at<br>100 mg/kg/day at<br>Day 8.[6][7]                                                                        | Statistically Significant (p <0.0001)[6][7]                              |
| Edaravone    | Free Radical<br>Scavenger                     | Adults with ALS<br>(REFINE-ALS<br>Study)                       | Interim analysis showed higher baseline NfL levels correlated with faster disease progression. Data on longitudinal changes in NfL post-treatment is not yet fully available.[8][9] | Not yet reported for NfL reduction.                                      |

# **Signaling Pathways and Experimental Workflows**



To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.





Click to download full resolution via product page

**Figure 1. Utreloxastat**'s Proposed Mechanism of Action.





Click to download full resolution via product page

**Figure 2.** Generalized Experimental Workflow for NfL Measurement.

## **Detailed Experimental Protocols**

A standardized methodology for NfL measurement is crucial for the comparison of data across different studies. The majority of recent clinical trials, including those for the compounds discussed, utilize the Single Molecule Array (Simoa) technology for its high sensitivity in detecting low abundance proteins like NfL in blood and cerebrospinal fluid (CSF).

### General Simoa NfL Assay Protocol

The Simoa platform employs a bead-based enzyme-linked immunosorbent assay (ELISA) format. The general steps are as follows:

- Sample Preparation: Patient plasma or CSF samples are collected and processed, typically involving centrifugation to remove cellular debris, and then aliquoted and stored at -80°C until analysis.
- Assay Procedure:
  - Antibody-coated paramagnetic beads are incubated with the patient sample, allowing the capture of NfL proteins.
  - A biotinylated detection antibody is added, which binds to the captured NfL, forming an immunocomplex.
  - Streptavidin-β-galactosidase (SBG) conjugate is then added, which binds to the biotin on the detection antibody.
  - The beads are washed to remove unbound components and then loaded into a Simoa Disc®, which contains thousands of femtoliter-sized wells.
  - A resorufin β-D-galactopyranoside (RGP) substrate is added. The wells containing a bead with an immunocomplex will have a fluorescent product generated by the enzymatic reaction.



 Data Acquisition and Analysis: The Simoa instrument images the disc and counts the number of fluorescent wells, which corresponds to the number of NfL molecules in the sample. This digital readout allows for the precise quantification of NfL concentration, often in pg/mL.

It is important to note that specific kit manufacturers (e.g., Quanterix) and assay protocols (e.g., Neurology 4-Plex A kit) may have been used in the individual clinical trials, and consulting the specific trial documentation is recommended for the most accurate methodological details.[11]

### **Discussion**

The discontinuation of **utreloxastat** for ALS highlights the challenges in developing effective treatments for this devastating neurodegenerative disease. While the topline results of the CardinALS trial did not demonstrate a statistically significant effect on clinical outcomes or a robust reduction in NfL levels, the observation of a "modest numerical benefit" suggests that the 15-lipoxygenase pathway may still be a relevant target for neuroprotection.

In contrast, tofersen has shown a significant and robust reduction in both CSF and serum NfL levels in patients with SOD1-ALS, providing strong evidence of target engagement and a biological effect on neuronal damage.[4][5] This has been a key factor in its regulatory evaluation.[12] Masitinib has also demonstrated a significant reduction in serum NfL in a preclinical model of neuroinflammation, suggesting a potential neuroprotective effect that warrants further investigation in clinical trials for neurodegenerative diseases.[6][7][13]

For edaravone, while the REFINE-ALS study is ongoing to assess its effect on various biomarkers, the currently available interim data primarily focus on the prognostic value of baseline NfL levels.[8][9][10] Further results from this study will be crucial to understand if edaravone treatment leads to a significant change in NfL levels over time, which would provide valuable insights into its mechanism of action and therapeutic benefit.

## Conclusion

Neurofilament light chain is increasingly being recognized as a valuable biomarker for monitoring disease progression and therapeutic response in neurodegenerative diseases. While **utreloxastat** did not demonstrate a significant effect on NfL levels in the CardinALS trial, the data from other investigational and approved therapies underscore the importance of this biomarker in drug development. Future research and the complete publication of data from



trials like REFINE-ALS will continue to refine our understanding of how different therapeutic strategies impact the underlying neurodegenerative processes as measured by NfL.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mndassociation.org [mndassociation.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. PTC Therapeutics Announces Topline Results of CardinALS Trial of Utreloxastat in ALS Patients [prnewswire.com]
- 4. Neurofilament light-chain response during therapy with antisense oligonucleotide tofersen in SOD1-related ALS: Treatment experience in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Individual Press Releases Mitsubishi Tanabe Pharma America [mt-pharma-america.com]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. alsnewstoday.com [alsnewstoday.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. FDA Accelerated Approval of Tofersen Highlights Importance of Blood Neurofilament Light Chain as Surrogate Endpoint in Neurology Therapeutic Trials | Quanterix [quanterix.com]
- 13. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Utreloxastat's Impact on Neurofilament Light Chain Biomarkers: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831238#utreloxastat-s-effect-on-neurofilament-light-chain-nfl-biomarkers]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com